molecular formula C14H9BrCl2O3 B1280028 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid CAS No. 62176-38-9

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1280028
CAS No.: 62176-38-9
M. Wt: 376 g/mol
InChI Key: AQSNYZANMRDLGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 5-position, a 3,4-dichlorobenzyl ether group at the 2-position, and a carboxylic acid functional group.

Properties

IUPAC Name

5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNYZANMRDLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489591
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80489591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-38-9
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Hydroxybenzoic Acid

Reagents : Bromine (Br₂), chlorosulfonic acid (HSO₃Cl), sulfur (S)
Conditions :

  • 2-Hydroxybenzoic acid is dissolved in chlorosulfonic acid.
  • Bromine and sulfur are added, and the mixture is heated to 70°C for 16 hours.
    Outcome :
  • Yields 5-bromo-2-hydroxybenzoic acid with >99% purity.

Etherification with 3,4-Dichlorobenzyl Chloride

Reagents : 3,4-Dichlorobenzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF)
Conditions :

  • 5-Bromo-2-hydroxybenzoic acid reacts with 3,4-dichlorobenzyl chloride in DMF at 80°C for 12 hours.
  • K₂CO₃ acts as a base to deprotonate the phenolic -OH group.
    Outcome :
  • Yield: 85–90%.
  • Purity: >95% (HPLC).

Table 1: Optimization of Etherification Conditions

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Temperature 80°C Accelerates reaction kinetics
Base K₂CO₃ Efficient deprotonation without side reactions
Reaction Time 12 hours Ensures complete conversion

Method 2: Regioselective Bromination Using N-Bromosuccinimide (NBS)

Bromination with NBS in Sulfuric Acid

Reagents : NBS, sulfuric acid (H₂SO₄), sodium sulfite (Na₂SO₃)
Conditions :

  • 2-Hydroxybenzoic acid is treated with NBS in H₂SO₄ at 10–50°C.
  • Na₂SO₃ suppresses byproducts (e.g., 4-bromo isomer).
    Outcome :
  • Regioselectivity: >95% for 5-bromo-2-hydroxybenzoic acid.
  • Yield: 84–85%.

Alkylation and Purification

  • Identical to Method 1, but with recrystallization in ethanol/water for enhanced purity.

Advantages :

  • Reduced impurity formation (e.g., <0.5% 4-bromo isomer).
  • Scalable to industrial production.

Method 3: One-Pot Tandem Bromination-Alkylation

Reagents : 2-Hydroxybenzoic acid, NBS, 3,4-dichlorobenzyl chloride, H₂SO₄
Conditions :

  • Bromination and alkylation occur sequentially in a single reactor.
  • H₂SO₄ acts as both acid catalyst and solvent.
    Outcome :
  • Yield: 78%.
  • Purity: 92–94% (requires additional recrystallization).

Limitations :

  • Lower yield due to competing side reactions.
  • Limited scalability compared to stepwise methods.

Comparative Analysis of Methods

Table 2: Method Performance Metrics

Metric Method 1 Method 2 Method 3
Yield 85–90% 84–85% 78%
Purity >95% >99% 92–94%
Scalability High High Moderate
Byproduct Suppression Moderate High Low

Industrial-Scale Considerations

  • Catalyst Recycling : K₂CO₃ and DMF can be recovered and reused, reducing costs.
  • Waste Management : Bromine and chlorinated byproducts require specialized treatment to meet environmental regulations.
  • Process Intensification : Continuous-flow reactors improve efficiency in bromination steps.

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields.
  • Enzymatic Bromination : Pilot studies using vanadium-dependent haloperoxidases show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    N-Bromosuccinimide: Used for the bromination step in the synthesis.

    Sulfuric Acid: Acts as a catalyst and solvent in the initial reaction steps.

    Sodium Sulfide: Used to facilitate the bromination reaction.

Major Products Formed

The major product formed from the synthesis is this compound itself. Other potential products depend on the specific reactions and conditions used.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid serves as a valuable reagent in organic synthesis. It is utilized for studying reaction mechanisms and developing new synthetic pathways. Its unique structure allows for modifications that can yield derivatives with enhanced properties, making it a versatile tool in chemical research.

Comparison with Similar Compounds

Compound NameStructureUnique Features
5-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂Similar halogen pattern; used in similar applications
5-Bromo-2,4-dimethoxybenzaldehydeC₉H₉BrO₃Contains methoxy groups; different reactivity
5-Bromo-2,4-dichloropyrimidineC₇H₄BrCl₂NHalogenated pyrimidine; distinct applications

Biological Applications

Biochemical Assays and Proteomics
In biological research, this compound is employed in biochemical assays to study protein interactions and functions. Its ability to interact with various molecular targets makes it suitable for proteomics research, where understanding protein dynamics is crucial.

Potential for Enzyme Inhibition
The presence of the benzoic acid moiety suggests potential applications in enzyme inhibition. Research indicates that benzoic acid derivatives can inhibit enzymes such as proteases and kinases. Further studies are necessary to elucidate the specific inhibitory effects of this compound on particular enzymes.

Industrial Applications

Production of Chemical Compounds
This compound is also utilized in the industrial production of other chemical compounds and materials. Its unique combination of bromine and chlorine atoms enhances its reactivity, making it a key intermediate in synthesizing various industrial chemicals.

Case Studies

  • Synthesis and Mechanistic Studies
    A study involving the synthesis of this compound highlighted its role as a reagent in exploring reaction mechanisms. The compound was shown to facilitate specific reactions that were critical for developing new synthetic methodologies.
  • Biological Activity Assessment
    Research assessing the biological activity of this compound revealed its potential to interact with proteins involved in metabolic pathways. The findings indicated that modifications to the compound could enhance its biological efficacy, suggesting avenues for drug development .

Mechanism of Action

The specific mechanism of action for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is not well-documented. it is likely to interact with various molecular targets and pathways depending on its application. In biochemical research, it may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Halogenated benzoic acids exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Synthesis Yield (%) Notable Properties/Applications Reference
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid Br, 3,4-diCl-benzyloxy 69–92 Antitubercular activity; moderate lipophilicity
5-Bromo-2,4-difluorobenzoic acid Br, 2,4-diF 93–99 High-purity agrochemical/pharmaceutical intermediate; efficient synthesis
5-Bromo-4-chloro-2-methoxy-benzoic acid Br, Cl, OMe ~90 (crude) Biological probe; challenges in selectivity (9:1 product:byproduct ratio)
5-Bromo-2-chlorobenzoic acid Br, Cl N/A Versatile building block in drug synthesis; high commercial availability
2-Amino-5-bromobenzoic acid Br, NH2 N/A Tautomerism studied via DFT; hydrogen-bonding interactions

Biological Activity

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a complex organic compound with potential biological activity due to its unique structural features, including halogen substituents and a carboxylic acid functional group. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉BrCl₂O₃, with a molar mass of approximately 376.04 g/mol. Its structure includes:

  • A bromine atom at the 5th position of the benzene ring.
  • A carboxylic acid group at the 2nd position.
  • A dichlorobenzyl ether moiety connected via an ether linkage.

These features suggest that the compound may exhibit interesting chemical reactivity and biological activity, particularly in enzyme inhibition and interaction with biological targets due to the presence of halogens.

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are scarce, related compounds have shown promising results. For instance, several halogenated benzoic acids have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could potentially exhibit similar effects .

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. A successful synthesis run yielded a total yield of approximately 24% for about 70 kg per batch .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-3-(trifluoromethyl)benzoic acid Contains trifluoromethyl group; different halogen profilePotential for diverse biological interactions
3-Chloro-4-(dichloromethyl)benzoic acid Multiple chlorine atoms; distinct reactivityEnhanced enzyme inhibition potential
5-Iodo-2-(phenoxy)benzoic acid Iodine substituent; potential for different biological activityVariation in halogen substitution

These compounds illustrate how variations in halogenation patterns can influence chemical reactivity and biological activity.

Q & A

Basic Research Question

  • 1H NMR^1\text{H NMR} : The aromatic proton at C-6 (adjacent to the bromine) appears as a doublet (J=2.4HzJ = 2.4 \, \text{Hz}) due to coupling with C-5 bromine. The 3,4-dichlorobenzyl group shows a singlet for the -OCH2-\text{-OCH}_2\text{-} protons at ~5.2 ppm .
  • IR : A strong C=O\text{C=O} stretch at ~1680 cm1^{-1} (carboxylic acid) and C-O-C\text{C-O-C} at 1250 cm1^{-1} confirm the ester linkage .

Advanced Research Question
High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate between positional isomers. For example, the fragmentation pattern of 5-bromo vs. 6-bromo isomers shows distinct [MBr]+[M-\text{Br}]^+ peaks due to varying bond dissociation energies .

What methodologies are used to assess the bioactivity of this compound against bacterial biofilms?

Advanced Research Question
highlights biofilm inhibition assays using Staphylococcus aureus or Pseudomonas aeruginosa. Key steps include:

  • Minimum biofilm inhibitory concentration (MBIC) : Test compound dilutions in 96-well plates with crystal violet staining .
  • Confocal microscopy : Fluorescent dyes (e.g., SYTO 9/propidium iodide) quantify live/dead cells in biofilms.
  • Control compounds : DMSO (negative) and known GroEL/ES inhibitors (positive) validate results .

How does the steric and electronic profile of the 3,4-dichlorobenzyl group influence binding to biological targets?

Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina) using PDB structures (e.g., 2CN) reveal that the 3,4-dichloro substituents enhance hydrophobic interactions with protein pockets. The benzyloxy group’s dihedral angle (60–70°) optimizes π-stacking with aromatic residues like Phe or Tyr . Electrostatic potential maps indicate chlorine’s electron-withdrawing effect stabilizes charge-transfer interactions .

How can researchers resolve contradictions in reported synthetic yields or purity across studies?

Advanced Research Question
Discrepancies may arise from residual solvents (e.g., THF) or unreacted starting materials. Strategies include:

  • HPLC-DAD : Quantify impurities using C18 columns with acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Detect solvent residues (<0.5% w/w) that affect crystallization .
  • Reproducibility protocols : Standardize reaction scales (e.g., 10 mmol vs. 100 mmol) to minimize batch variability .

What are the best practices for storing and handling this compound to prevent degradation?

Basic Research Question

  • Storage : 0–6°C in amber vials under inert gas (Ar/N2_2) to prevent photodegradation and hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried THF) to avoid carboxylic acid dimerization .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Advanced Research Question
Systematic substitution of the 3,4-dichlorobenzyl group (e.g., replacing Cl with CF3_3 or Br) modulates lipophilicity (clogP). shows that 5-bromo-2-[(2,4-dichlorophenoxy)acetylamino]benzoic acid derivatives exhibit enhanced Gram-negative activity. QSAR models using Hammett constants (σ\sigma) predict electronic effects on biofilm inhibition .

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